2,8-dichloro-N,N-dimethyl-7H-purin-6-amine
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Overview
Description
2,8-dichloro-N,N-dimethyl-7H-purin-6-amine is a chemical compound with the molecular formula C7H8ClN5. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dichloro-N,N-dimethyl-7H-purin-6-amine typically involves the chlorination of N,N-dimethyl-7H-purin-6-amine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 2 and 8 positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the production efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,8-dichloro-N,N-dimethyl-7H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 8 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, ammonia, or thiourea under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under controlled temperatures.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted purines depending on the nucleophile used.
Oxidation: Products include purine oxides.
Reduction: Products include reduced amine derivatives.
Scientific Research Applications
2,8-dichloro-N,N-dimethyl-7H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to biologically active purines.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,8-dichloro-N,N-dimethyl-7H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to active sites or interfere with nucleic acid functions by intercalating between base pairs. These interactions can disrupt cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethyl-7H-purin-6-amine
- 8-chloro-N,N-dimethyl-7H-purin-6-amine
- 2,6-dichloro-N,N-dimethyl-7H-purin-8-amine
Uniqueness
2,8-dichloro-N,N-dimethyl-7H-purin-6-amine is unique due to the presence of chlorine atoms at both the 2 and 8 positions, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This dual chlorination can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
CAS No. |
7474-71-7 |
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Molecular Formula |
C7H7Cl2N5 |
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2,8-dichloro-N,N-dimethyl-7H-purin-6-amine |
InChI |
InChI=1S/C7H7Cl2N5/c1-14(2)5-3-4(11-6(8)10-3)12-7(9)13-5/h1-2H3,(H,10,11,12,13) |
InChI Key |
LTBDRQYSEFOMQD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1NC(=N2)Cl)Cl |
Origin of Product |
United States |
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